

"2,4,6,8,10-Pentaoxaundecane" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6,8,10-Pentaoxaundecane

Cat. No.: B599669

[Get Quote](#)

An In-depth Technical Guide to 2,4,6,8,10-Pentaoxaundecane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ethers (PODEn or DMMn) family of compounds, is an acyclic oxygenated hydrocarbon with significant potential in various chemical applications. Specifically, it is the oligomer with n=4 in the general formula $\text{CH}_3\text{O}(\text{CH}_2\text{O})_n\text{CH}_3$. These compounds are gaining attention as clean fuel additives due to their high cetane numbers and ability to reduce soot and NOx emissions during combustion. Their unique solvent properties also make them of interest in synthetic chemistry. This guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of **2,4,6,8,10-Pentaoxaundecane**.

Chemical Structure and Nomenclature

The chemical structure of **2,4,6,8,10-Pentaoxaundecane** is a linear chain of four formaldehyde units capped by two methyl groups.

Chemical Formula: C₆H₁₄O₅

Molecular Weight: 166.17 g/mol

Structure: CH₃-O-CH₂-O-CH₂-O-CH₂-O-CH₂-O-CH₃

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,4,6,8,10-Pentaoxaundecane**. An alias for this compound is methoxy(methoxymethoxymethoxymethoxy)methane.

Physicochemical Properties

Quantitative data for **2,4,6,8,10-Pentaoxaundecane** (DMM4) and its related oligomers have been experimentally determined and are crucial for understanding its behavior and potential applications. The following tables summarize key physicochemical properties.

Property	Value
IUPAC Name	2,4,6,8,10-Pentaoxaundecane
Synonyms	DMM4, PODE4
CAS Number	13352-75-5
Molecular Formula	C ₆ H ₁₄ O ₅
Molecular Weight	166.17 g/mol
Melting Point	-8 to -6.5 °C
Boiling Point	76-80 °C at 8 Torr
Flash Point	99 °C
Pour Point	-10 °C

Table 1: General Properties of **2,4,6,8,10-Pentaoxaundecane**.

The density and viscosity of PODE_n compounds are temperature-dependent. The following table presents these properties for DMM4 at various temperatures.[\[1\]](#)

Temperature (°C)	Density (g/cm³)	Viscosity (mPa·s)
25	1.0261	1.35
30	1.0211	1.26
35	1.0161	1.17
40	1.0111	1.10
45	1.0062	1.03
50	1.0012	0.97

Table 2: Temperature-Dependent Density and Viscosity of **2,4,6,8,10-Pentaoxaundecane**.[\[1\]](#)

Spectroscopic data are essential for the identification and characterization of **2,4,6,8,10-Pentaoxaundecane**.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~3.3	Singlet	O-CH ₃ (Terminal)
^1H	~4.7	Singlet	O-CH ₂ -O (Internal)
^{13}C	~55.5	Quartet	O-CH ₃ (Terminal)
^{13}C	~94.5	Triplet	O-CH ₂ -O (Internal)

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2,4,6,8,10-Pentaoxaundecane**.

Experimental Protocols

Synthesis of **2,4,6,8,10-Pentaoxaundecane**

The synthesis of polyoxymethylene dimethyl ethers, including **2,4,6,8,10-Pentaoxaundecane**, is typically achieved through the acid-catalyzed reaction of a methanol source (like methylal or dimethoxymethane) and a formaldehyde source (such as paraformaldehyde or trioxane).[\[2\]](#)[\[3\]](#)[\[4\]](#)

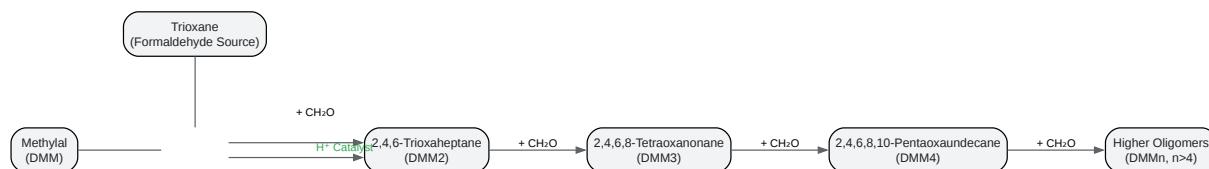
General Procedure:

A representative synthesis involves charging a reactor with methylal, trioxane, and an acidic catalyst.^[1] The molar ratio of formaldehyde units to methylal influences the chain length of the resulting PODEn oligomers.

- Reactants and Catalyst:

- Methylal (Dimethoxymethane, DMM)
- Trioxane (a cyclic trimer of formaldehyde)
- Catalyst: A solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15) or a zeolite (e.g., HZSM-5), is commonly used.^[2]

- Reaction Conditions:


- The reactants and catalyst are mixed in a suitable solvent or neat in a sealed reactor.
- The reaction is typically carried out at temperatures ranging from 50 to 130 °C.^{[2][4]}
- The reaction pressure can vary from atmospheric pressure to several megapascals (MPa), depending on the specific process and reactants.^{[2][4]}
- Reaction times can range from a few hours to over 12 hours.^{[3][4]}

- Work-up and Purification:

- After the reaction is complete, the solid catalyst is removed by filtration.
- The resulting mixture contains a distribution of PODEn oligomers (n=2, 3, 4, 5, etc.), unreacted starting materials, and byproducts.
- The individual oligomers, including **2,4,6,8,10-Pentaoxaundecane** (n=4), are separated and purified using techniques such as fractional distillation under reduced pressure.^[1]

Visualizations

The synthesis of **2,4,6,8,10-Pentaoxaundecane** and other PODEn oligomers can be visualized as a sequential addition of formaldehyde units to a growing chain initiated from methylal.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of PODE oligomers.

Conclusion

2,4,6,8,10-Pentaoxaundecane is a well-defined chemical entity with properties that make it a compound of interest for advanced fuel formulations and as a specialty solvent. The synthesis from readily available starting materials is established, and its physicochemical properties have been characterized, providing a solid foundation for further research and development in various industrial and scientific fields. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103739460A - Method of preparing polyoxymethylene dimethyl ethers from trioxymethylene - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]
- To cite this document: BenchChem. ["2,4,6,8,10-Pentaoxaundecane" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599669#2-4-6-8-10-pentaoxaundecane-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com